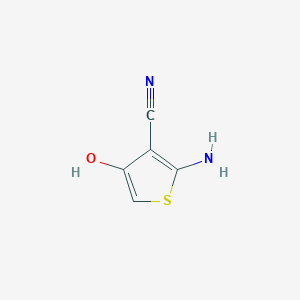

2-氨基-4-羟基噻吩-3-腈

描述

Synthesis Analysis

Several methods for synthesizing thiophene derivatives have been reported. A catalyst-free combinatorial library synthesis of novel thiophene derivatives was achieved through a four-component reaction in water at ambient temperature, indicating a green chemistry approach . Another study reported a facile one-pot method for synthesizing 4-alkoxy-2-aminothiophene-3-carbonitriles using transesterification of trimethyl orthoacetate, which allowed for the introduction of diverse alkoxy substituents . A stereoselective synthesis method was also proposed for trans-isomers of 2-aminothiophene derivatives, involving base-catalyzed reactions . Additionally, a four-component reaction involving the Michael addition and the Gewald reaction was described, leading to diverse biologically active 2-aminothiophenes .

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is crucial for their chemical properties and potential applications. One of the studies structurally characterized a specific thiophene derivative using X-ray diffraction analysis, providing insights into the stereochemistry of the synthesized compounds . The molecular structure can significantly influence the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, leading to the formation of new compounds with potentially useful properties. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes did not yield the expected products but instead formed substituted dithienopyrimido pyrimidinethiones and pyrimidinones . This unpredictability in chemical reactions highlights the complexity and the need for thorough investigation of the reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the substituents present on the thiophene ring. For example, the mass spectra of new heterocycles were investigated to understand the main fragmentation routes of molecular ions of thiophene derivatives under electron and chemical ionization . The study of these properties is essential for the development of new materials and drugs, as it provides information on stability, reactivity, and compatibility with other substances.

科学研究应用

抗肿瘤应用

2-氨基-4-羟基噻吩-3-腈已用于合成新型抗肿瘤剂。Khalifa 和 Algothami (2020 年) 的一项研究使用 Gewald 方法开发了 2-氨基噻吩衍生物的新靶标,该靶标对肝细胞癌和乳腺癌细胞系表现出显着的抗肿瘤活性 (Khalifa 和 Algothami,2020 年)。

材料合成和光电应用

Rodlovskaya 和 Vasnev (2019 年) 通过 Gewald 反应合成了新的 2-氨基-4-二茂铁基噻吩-3-腈。合成的化合物随后转化为席夫碱,显示出作为新型光电和磁性材料前体的潜力 (Rodlovskaya 和 Vasnev,2019 年)。

缓蚀

5-(苯硫基)-3H-吡咯-4-腈,包括 2-氨基-4-羟基噻吩-3-腈的衍生物,已被研究作为酸性条件下低碳钢的缓蚀剂。Verma 等人(2015 年)发现这些化合物表现出显着的抑制效率,作为阳极型抑制剂 (Verma 等人,2015 年)。

新型化合物的合成

已经合成了多种包含 2-氨基-4-羟基噻吩-3-腈的新型化合物,用于各种应用。Rao 等人(2013 年)报道了一种合成 4-烷氧基-2-氨基噻吩-3-腈的简便方法,可用于进一步的化学研究 (Rao 等人,2013 年)。

光物理和电化学性质

Yildiz 等人(2017 年)探索了衍生自 2-氨基-4-羟基噻吩-3-腈的噻吩基亚胺化合物,重点关注它们的结构表征以及电化学和光物理性质。这项研究为在各种技术应用中使用这些化合物开辟了道路 (Yildiz 等人,2017 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective gloves and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if needed .

属性

IUPAC Name |

2-amino-4-hydroxythiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSSHLOVHLENAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543494 | |

| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxythiophene-3-carbonitrile | |

CAS RN |

99580-50-4 | |

| Record name | 2-Amino-4-hydroxy-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99580-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。